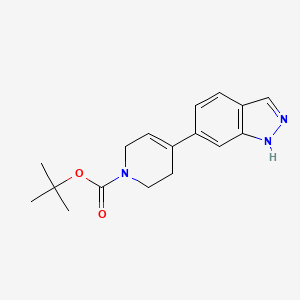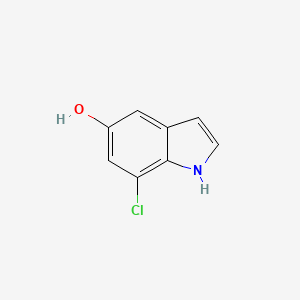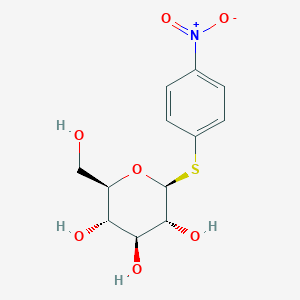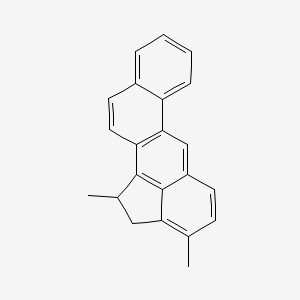
1,3-Dimethylcholanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylcholanthrene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is a derivative of cholanthrene, with two methyl groups attached at the 1 and 3 positions of the molecule. This compound is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethylcholanthrene can be synthesized through a multi-step process involving the alkylation of cholanthrene. One common method involves the Friedel-Crafts alkylation of cholanthrene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethylcholanthrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric ferricyanide and other one-electron transfer oxidizing reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonic acids are used under acidic conditions.
Major Products Formed
Oxidation: Major products include 1-hydroxy-3-methylcholanthrene and 1-keto-3-methylcholanthrene.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylcholanthrene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Chemistry: Studying the reactivity and chemical behavior of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects of carcinogens on cellular processes and DNA.
Medicine: Understanding the mechanisms of carcinogenesis and developing potential cancer therapies.
Industry: Used as a reference compound in toxicological studies and environmental monitoring.
Wirkmechanismus
1,3-Dimethylcholanthrene exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with xenobiotic response elements to regulate the expression of various genes involved in xenobiotic metabolism. This process leads to the formation of reactive metabolites that can interact with DNA, causing mutations and initiating carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylcholanthrene: Another potent carcinogen with similar structure and properties.
7,12-Dimethylbenz[a]anthracene: A polycyclic aromatic hydrocarbon with strong carcinogenic activity.
Benzo[a]pyrene: A well-known carcinogen found in tobacco smoke and grilled foods.
Uniqueness
1,3-Dimethylcholanthrene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Its ability to form specific reactive metabolites makes it a valuable compound for studying the detailed mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .
Eigenschaften
CAS-Nummer |
63041-61-2 |
|---|---|
Molekularformel |
C22H18 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1,3-dimethyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C22H18/c1-13-7-8-16-12-20-17-6-4-3-5-15(17)9-10-18(20)21-14(2)11-19(13)22(16)21/h3-10,12,14H,11H2,1-2H3 |
InChI-Schlüssel |
WSZQILGMYQZUBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


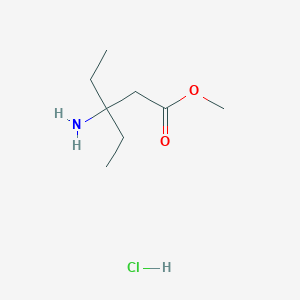
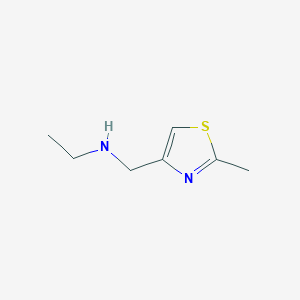
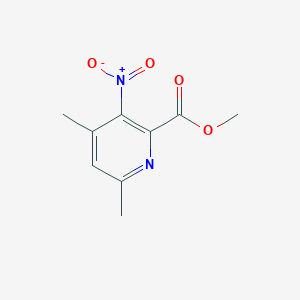

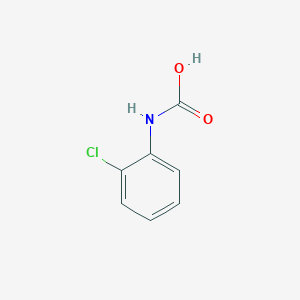
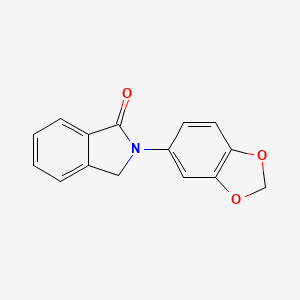
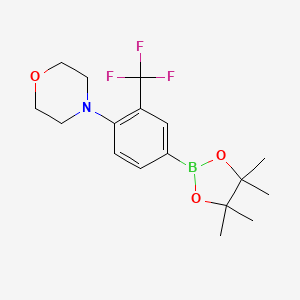
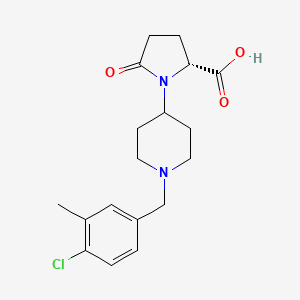

![3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane](/img/structure/B13976882.png)
![2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13976889.png)
